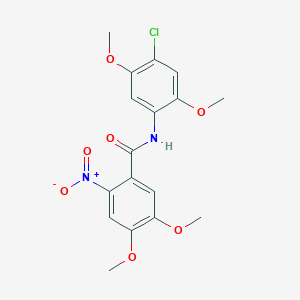
N-(2,4-dimethylphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide, commonly known as DIBO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DIBO belongs to the class of imidazole-based compounds and has been studied extensively for its mechanism of action and biochemical effects.
Mécanisme D'action
The mechanism of action of DIBO involves the inhibition of the NF-κB pathway, which is a critical signaling pathway involved in inflammation, cell proliferation, and apoptosis. DIBO has been shown to inhibit the activation of NF-κB by preventing the translocation of the p65 subunit into the nucleus, thus blocking the transcription of target genes.
Biochemical and Physiological Effects:
DIBO has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. DIBO has also been shown to induce apoptosis in cancer cells and inhibit viral replication. Additionally, DIBO has been shown to exhibit antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
DIBO has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. DIBO also exhibits low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, the limitations of DIBO include its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of DIBO. One potential area of research is the development of DIBO derivatives with improved solubility and bioavailability. Another area of research is the investigation of DIBO in combination with other drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the potential therapeutic applications of DIBO in various diseases.
Méthodes De Synthèse
The synthesis of DIBO involves the reaction between 2,4-dimethylbenzaldehyde and 1H-imidazole-1-carboxaldehyde in the presence of a base. The resulting product is then treated with benzoyl chloride to obtain the final compound, DIBO. The synthesis of DIBO has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
DIBO has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, antitumor, and antiviral properties. DIBO has been studied as a potential drug candidate for the treatment of cancer, viral infections, and inflammatory diseases.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-3-8-18(15(2)11-14)21-19(23)17-6-4-16(5-7-17)12-22-10-9-20-13-22/h3-11,13H,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKCXKPDODLZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-(imidazol-1-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-ethoxy-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055670.png)
![1-cyclopropyl-5-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6055672.png)
![2-{[2-(4-bromo-2-chlorophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6055676.png)
![N-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B6055677.png)

![2-[(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B6055691.png)

![N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6055717.png)
![N-(2-methoxybenzyl)-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6055719.png)
![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-1-(2-chlorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6055724.png)
![1-(4-chlorophenyl)-N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6055736.png)

![4-benzyl-1-[4-(methylthio)benzyl]piperidine](/img/structure/B6055763.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-4-oxo-4-phenylbutanamide](/img/structure/B6055767.png)